molecular formula C19H16N4O2 B2781526 N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105209-32-2

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2781526
CAS No.: 1105209-32-2
M. Wt: 332.363
InChI Key: NOBCQVQRANQMCX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a benzimidazole moiety, and a pyridine ring. The synthesis typically involves multiple steps including:

  • Formation of the furan-2-ylmethyl intermediate through alkylation reactions.
  • Synthesis of the benzimidazole derivative via condensation reactions with o-phenylenediamine.
  • Coupling of intermediates using coupling reagents like DCC or EDC in the presence of bases such as triethylamine.

The overall structure can be represented as follows:

N furan 2 ylmethyl 2 2 pyridin 2 yl 1H benzo d imidazol 1 yl acetamide\text{N furan 2 ylmethyl 2 2 pyridin 2 yl 1H benzo d imidazol 1 yl acetamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF cells. The compound's effectiveness was quantified with an IC50 value indicating significant cytotoxicity. In vivo studies demonstrated tumor growth suppression in mice models treated with this compound .

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole moiety can enhance antimicrobial efficacy .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : It may alter pathways related to apoptosis and cell cycle regulation.
  • Interaction with Nucleic Acids : Potential binding to DNA or RNA could disrupt normal cellular functions.

Case Studies and Research Findings

Several case studies have been documented that explore the biological activity of this compound:

  • In Vivo Tumor Models : Studies demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups.
  • Cell Line Studies : Flow cytometry analyses revealed that treatment with the compound led to increased rates of apoptosis in cancerous cells, suggesting a promising therapeutic avenue for cancer treatment.
  • SAR Investigations : Variants of the compound have been synthesized to optimize its biological activity, focusing on modifications that enhance binding affinity to target proteins involved in cancer progression .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBCQVQRANQMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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